N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide: is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a methoxyphenethyl group, and a methoxypyridazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenethyl Group: This step involves the alkylation of the piperidine ring with a 4-methoxyphenethyl halide under basic conditions.
Attachment of the Methoxypyridazinyl Group: The final step involves the coupling of the intermediate with a 6-methoxypyridazin-3-yl derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for This compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide: can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide: can be compared with other similar compounds, such as:
N-(4-methoxyphenethyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide: Differing by the presence of a methyl group instead of a methoxy group on the pyridazinyl ring.
N-(4-methoxyphenethyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide: Differing by the presence of a chlorine atom instead of a methoxy group on the pyridazinyl ring.
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H26N4O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H26N4O3/c1-26-17-5-3-15(4-6-17)9-12-21-20(25)16-10-13-24(14-11-16)18-7-8-19(27-2)23-22-18/h3-8,16H,9-14H2,1-2H3,(H,21,25) |
InChI Key |
GNSICAFISZEJPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.